N-cyclohexyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride

Beschreibung

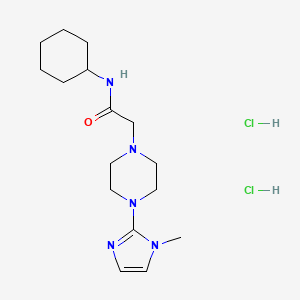

N-cyclohexyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a synthetic acetamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a piperazine ring substituted with a 1-methylimidazole moiety. The dihydrochloride salt form enhances solubility, making it suitable for pharmacological or agrochemical applications.

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O.2ClH/c1-19-8-7-17-16(19)21-11-9-20(10-12-21)13-15(22)18-14-5-3-2-4-6-14;;/h7-8,14H,2-6,9-13H2,1H3,(H,18,22);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLDDXVIVZHGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)CC(=O)NC3CCCCC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-cyclohexyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an imidazole group, which is known for its diverse biological activities. The presence of the cyclohexyl and acetamide groups may also influence its pharmacological properties.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including receptors and enzymes. For instance, imidazole derivatives have been studied for their ability to inhibit tubulin polymerization, which is crucial in cancer treatment strategies . The specific interactions of this compound with cellular targets remain to be fully elucidated.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of imidazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for related compounds often range from low nanomolar to micromolar concentrations, indicating potent activity against tumor cells .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 0.4 | Tubulin polymerization inhibition |

| Compound B | A549 | 0.51 | DNA damage induction |

| N-cyclohexyl derivative | SW480 | TBD | TBD |

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest effective antibacterial action, which could be relevant for this compound as well .

| Compound | Bacteria Tested | MIC (µM) |

|---|---|---|

| Compound X | E. coli | 0.36 |

| Compound Y | S. aureus | 0.71 |

Study 1: Anticancer Activity

In a study examining the effects of various imidazole derivatives on cancer cells, N-cyclohexyl derivatives were included in a panel that exhibited dose-dependent inhibition of cell proliferation. The study reported that at concentrations around 1 µM, these compounds significantly increased the percentage of cells in the G2/M phase of the cell cycle, indicating a potential mechanism for their anticancer effects .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of imidazole-based compounds against clinical isolates of bacteria. The results showed that certain derivatives had potent inhibitory effects on both E. coli and Pseudomonas aeruginosa, suggesting a broad-spectrum antimicrobial potential for structurally similar compounds .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperazine-Imidazole Motifs

A closely related compound is 2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (BI81488, CAS 1021036-62-3). Key differences include:

- Substituent on the amide nitrogen : The target compound features a cyclohexyl group, whereas BI81488 has a 2-(trifluoromethyl)phenyl group.

Table 1: Structural Comparison

| Compound Name | Amide Substituent | Piperazine Substituent | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Target compound | Cyclohexyl | 1-Methylimidazole | C₁₇H₂₈Cl₂N₆O | 419.36 g/mol |

| BI81488 | 2-(Trifluoromethyl)phenyl | 1-Methylimidazole | C₁₇H₂₀F₃N₅O | 367.37 g/mol |

Agrochemical Acetamides

Several chloroacetamide derivatives, such as metazachlor and dimethachlor , are used as herbicides. These compounds share the acetamide backbone but differ in substituents:

- Metazachlor : 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide.

- Dimethachlor : 2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide.

Key Differences :

- Target specificity : The agrochemicals lack the piperazine-imidazole motif, instead incorporating pyrazole or methoxyethyl groups for herbicidal activity via inhibition of very-long-chain fatty acid synthesis .

- Chlorine substitution : The chloro group in agrochemicals enhances reactivity, unlike the target compound’s dihydrochloride salt, which serves primarily for solubility .

Crystalline and Coordination Properties

N-Substituted 2-arylacetamides, such as 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , exhibit structural diversity in crystal packing due to hydrogen bonding (N–H⋯O interactions) and conformational flexibility. These compounds often form dimers of the R₂²(10) type, as observed in crystallographic studies .

Comparison :

Pharmacological Potential

The piperazine-imidazole scaffold in the target compound is reminiscent of ligands for serotonin or dopamine receptors. For example, the imidazole ring can mimic histamine in receptor binding, while the piperazine moiety provides conformational flexibility for target engagement .

Agrochemical Divergence

Unlike herbicidal acetamides (e.g., metazachlor), the target compound lacks electrophilic chlorine, reducing reactivity with plant enzymes. Its design prioritizes solubility (via dihydrochloride) and heterocyclic interactions, suggesting non-agrochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.